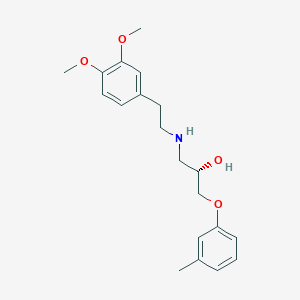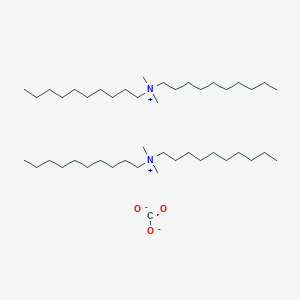
Glutamicol-d5
Descripción general
Descripción
Glutamicol-d5 is an important and versatile compound used in a variety of scientific and laboratory research applications. It is an organosulfur compound with a molecular formula of C5H9NO4S and a molecular weight of 169.19 g/mol. This compound is a derivative of glutamic acid and is widely used in the biochemistry and physiology of biological systems.
Aplicaciones Científicas De Investigación
Nutritional Supplementation : Glutamine-enriched parenteral nutrient solutions have been shown to be well-tolerated with no signs of toxicity in normal humans. This suggests potential applications in enhancing nutritional management in various patient groups (Lowe et al., 1990).
Cancer Metabolism : Glutamine metabolism plays a critical role in tumorigenesis. It has been identified as a potential target for cancer therapy, with research suggesting that pathways involved in glutaminolysis could be exploited for therapeutic purposes (Altman et al., 2016).
Gastrointestinal Health : Glutamine has trophic and cytoprotective effects on small bowel and colonic mucosal cells. Its supplementation is considered safe and potentially effective in selected patient groups suffering from gastrointestinal disorders (Ziegler et al., 2000).
Neurological Implications : Research on glutamatergic neurotransmission, particularly involving glutamate receptor antagonists, has implications for treating various neurodegenerative disorders such as epilepsy and Alzheimer's disease (Catarzi et al., 2007).
Stress and Immune Function : Glutamine plays a significant role in modulating stress responses and immune function. It affects gene expression related to stress and apoptosis, suggesting its potential application in stress-related disorders and immune deficiencies (Fuchs & Bode, 2006).
Metabolic Effects : The amino acid influences various metabolic processes, such as insulin-mediated glucose metabolism and glucose homeostasis, highlighting its potential application in metabolic disorders (Borel et al., 1998).
Mecanismo De Acción
Target of Action
Glutamicol-d5, a deuterium-labeled form of L-Glutamic acid , primarily targets glutamate receptors . These receptors are divided into several subtypes, including metabotropic, kainate, NMDA (N-methyl-D-aspartate), and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors . Glutamate receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission .
Mode of Action
This compound acts as an excitatory neurotransmitter and an agonist at all subtypes of glutamate receptors . It interacts with these receptors, triggering a series of biochemical reactions that lead to the excitation of nerve cells . Additionally, this compound shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals .
Biochemical Pathways
The action of this compound affects several biochemical pathways. As an excitatory neurotransmitter, it plays a key role in the glutamate metabolic pathway . This pathway is involved in various cellular processes, including energy production, cell signaling, and synthesis of biomolecules . This compound, being an agonist of glutamate receptors, can influence these processes by modulating the activity of the glutamate metabolic pathway .
Pharmacokinetics
The pharmacokinetics of this compound, like other deuterium-labeled compounds, may differ from its non-labeled counterpart due to the kinetic isotope effect . . Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs , which might also apply to this compound.
Result of Action
The interaction of this compound with glutamate receptors leads to the excitation of nerve cells, which can influence various neurological processes . For instance, it plays a key role in long-term potentiation, which is important for learning and memory . Moreover, its direct activating effect on the release of DA from dopaminergic terminals can impact dopaminergic signaling .
Action Environment
The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of biochemical compounds .
Análisis Bioquímico
Biochemical Properties
Glutamicol-d5 plays a crucial role in biochemical reactions, particularly in the central nervous system where it functions as an excitatory neurotransmitter. It interacts with several enzymes and proteins, including glutaminase, which converts glutamine to glutamate, and glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate . Additionally, this compound is involved in the synthesis of other neurotransmitters such as gamma-aminobutyric acid (GABA). The interactions of this compound with these enzymes and proteins are essential for maintaining cellular metabolism and neurotransmission.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an excitatory neurotransmitter, this compound activates glutamate receptors, which are involved in synaptic transmission and plasticity . This activation can lead to changes in intracellular calcium levels, influencing various signaling pathways and gene expression. Furthermore, this compound plays a role in cellular metabolism by participating in the tricarboxylic acid (TCA) cycle, where it is converted to α-ketoglutarate, a key intermediate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with glutamate receptors, including metabotropic, kainate, NMDA, and AMPA receptors . These interactions lead to the activation of downstream signaling pathways that regulate synaptic plasticity and neurotransmission. Additionally, this compound can influence enzyme activity, such as the inhibition or activation of glutamate dehydrogenase, which affects the balance between glutamate and α-ketoglutarate . Changes in gene expression can also occur as a result of these signaling events, further modulating cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and neurotransmission, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance synaptic transmission and plasticity, while higher doses may lead to excitotoxicity and adverse effects on neuronal function . Threshold effects have been observed, where a certain dosage is required to elicit significant changes in cellular processes. Toxic effects at high doses include neuronal damage and impaired cognitive function, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and the synthesis of neurotransmitters . It interacts with enzymes such as glutaminase and glutamate dehydrogenase, which regulate the conversion of glutamine to glutamate and the deamination of glutamate to α-ketoglutarate, respectively . These interactions are critical for maintaining metabolic flux and ensuring the proper functioning of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The distribution of this compound can affect its accumulation in specific cellular compartments, influencing its activity and function. For example, its interaction with glutamate transporters ensures its efficient uptake into neurons, where it can participate in neurotransmission .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes and neurotransmitter synthesis . Targeting signals and post-translational modifications may direct this compound to specific compartments, ensuring its proper localization and function. For instance, its presence in mitochondria is crucial for its role in the TCA cycle and energy production .
Propiedades
IUPAC Name |
(2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-NKXUJHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482295 | |
| Record name | Glutamicol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2784-50-1 | |
| Record name | Glutamicol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)









